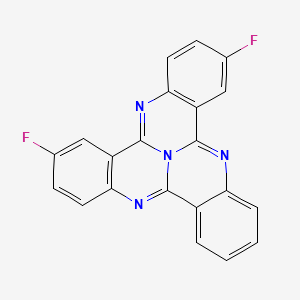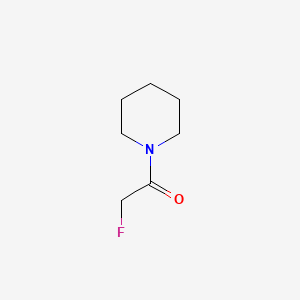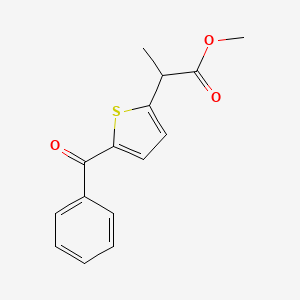
Tiaprofenic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiaprofenic Acid Methyl Ester is a derivative of Tiaprofenic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. This compound is primarily used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tiaprofenic Acid Methyl Ester typically involves the esterification of Tiaprofenic Acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Tiaprofenic Acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated, and the ester is subsequently purified through distillation or crystallization techniques .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products:
Hydrolysis: Tiaprofenic Acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tiaprofenic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in various biological models.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions such as arthritis.
Mécanisme D'action
Tiaprofenic Acid Methyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease. This inhibition is achieved by blocking the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation .
Comparaison Avec Des Composés Similaires
Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a similar mechanism of action.
Ketoprofen: An NSAID that also belongs to the arylpropionic acid class and shares similar therapeutic uses.
Uniqueness: Tiaprofenic Acid Methyl Ester is unique in its specific chemical structure, which includes a thiophene ring. This structural feature contributes to its distinct pharmacological profile and may offer advantages in terms of efficacy and safety compared to other NSAIDs .
Propriétés
Formule moléculaire |
C15H14O3S |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
methyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C15H14O3S/c1-10(15(17)18-2)12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
LUVJXUXGNTWIHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
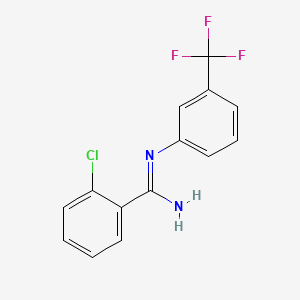
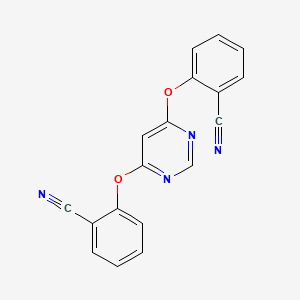
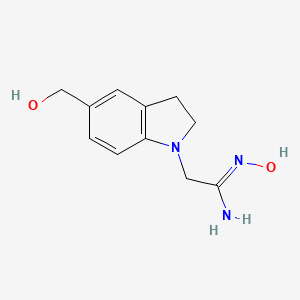
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
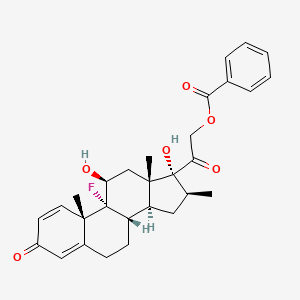
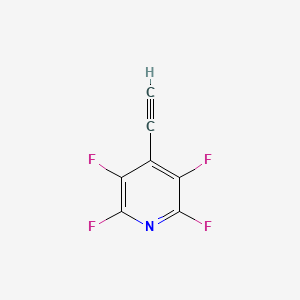
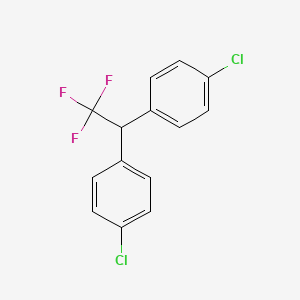
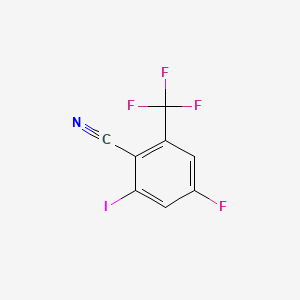
![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
